2-Methyl-1-propanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-propanol can be synthesized through the carbonylation of propylene. Two primary methods are practiced industrially:
Hydroformylation: This method generates a mixture of isobutyraldehyde and butyraldehyde. The reaction involves propylene, carbon monoxide, and hydrogen, catalyzed by cobalt or rhodium complexes.
Reppe Carbonylation: This method also produces isobutyraldehyde and butyraldehyde, but the hydrogenation is effected by the water-gas shift reaction.
Industrial Production Methods
This compound can also be produced through microbial fermentation. Recent advancements in genetic engineering have enabled the enhancement of microbial hosts for increased production of isobutanol from renewable resources . Additionally, isobutanol can be recovered from isobutyl oil, a by-product of methanol plants. The isobutyl oil is demethanized, salted out, dehydrated, and then subjected to azeotropic distillation to obtain isobutanol .
Chemical Reactions Analysis
2-Methyl-1-propanol undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-1-propanol has a wide range of scientific research applications:
Mechanism of Action
2-Methyl-1-propanol exerts its effects through various molecular targets and pathways. In microbial fermentation, isobutanol is produced via the valine biosynthetic and Ehrlich pathways. The key enzymes involved in these pathways include acetolactate synthase, acetohydroxyacid reductoisomerase, and dihydroxy-acid dehydratase . These enzymes catalyze the conversion of pyruvate to isobutanol through a series of intermediate steps .
Comparison with Similar Compounds
2-Methyl-1-propanol is one of the four isomers of butanol, the others being 1-butanol, 2-butanol, and tert-butanol . Compared to ethanol, isobutanol has a higher heating value and lower hygroscopicity, which prevents corrosion and enables it to be transported via pipelines . This compound also has a higher octane rating and does not distort the fuel blend’s vapor pressure to the same extent as ethanol . These properties make isobutanol a promising candidate for use as a gasoline oxygenate or even as a neat fuel .
List of Similar Compounds
- 1-Butanol
- 2-Butanol
- tert-Butanol
- Ethanol
Is there anything else you would like to know about isobutanol or any other compound?
Properties
IUPAC Name |
2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O, Array | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13259-29-5 (hydrochloride salt), 3453-79-0 (aluminum salt), 7425-80-1 (titanium(+4) salt) | |
Record name | Isobutyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078831 | |
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DSSTOX Substance ID |
DTXSID0021759 | |
Record name | 2-Methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless, oily liquid with a sweet, musty odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a penetrating, winey odour, Colorless, oily liquid with a sweet, musty odor. | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl alcohol | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Isobutyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
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Boiling Point |
225 °F at 760 mmHg (NTP, 1992), 108 °C, 108.00 to 109.00 °C. @ 760.00 mm Hg, 227 °F | |
Record name | ISOBUTANOL | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
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Record name | Isobutanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
82 °F (NTP, 1992), 82 °F, Flash points: 28 °C, closed cup; 37.78 °C, open cup, 28 °C c.c. | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/529 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992), In water, 66.5-90.9 g/L at 25 °C, In water, 8.5X10+4 mg/L at 25 °C, Solubility in water at 20 °C: 8.5 wt%, Soluble in carbon tetrachloride, For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page., 85 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, miscible with alcohol, ether; soluble in water 1 ml in 140 ml, 10% | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8018 g/cu cm at 24 °C, Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F, Relative density (water = 1): 0.80, 0.799-0.801, 0.8, 0.80 | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/54/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isobutyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.55, 2.55 | |
Record name | ISOBUTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3661 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOBUTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/49 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0113 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/676 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 71.1 °F ; 9 mmHg at 68 °F (NTP, 1992), 10.4 [mmHg], 10.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg | |
Record name | ISOBUTANOL | |
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Record name | Isobutyl alcohol | |
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Record name | ISOBUTYL ALCOHOL | |
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Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
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Mechanism of Action |
The limited isobutanol tolerance of Escherichia coli is a major drawback during fermentative isobutanol production. Different from classical strain engineering approaches, this work was initiated to improve E. coli isobutanol tolerance from its transcriptional level by engineering its global transcription factor cAMP receptor protein (CRP). Random mutagenesis libraries were generated by error-prone PCR of crp, and the libraries were subjected to isobutanol stress for selection. Variant IB2 (S179P, H199R) was isolated and exhibited much better growth (0.18/hr) than the control (0.05/hr) in 1.2% (v/v) isobutanol (9.6g/L). Genome-wide DNA microarray analysis revealed that 58 and 308 genes in IB2 had differential expression (>2-fold, p< 0.05) in the absence and presence of 1% (v/v) isobutanol, respectively. When challenged with isobutanol, genes related to acid resistance (gadABCE, hdeABD), nitrate reduction (narUZYWV), flagella and fimbrial activity (lfhA, yehB, ycgR, fimCDF), and sulfate reduction and transportation (cysIJH, cysC, cysN) were the major functional groups that were up-regulated, whereas most of the down-regulated genes were enzyme (tnaA) and transporters (proVWX, manXYZ). As demonstrated by single-gene knockout experiments, gadX, nirB, rhaS, hdeB, and ybaS were found associated with strain isobutanol resistance. The intracellular reactive oxygen species (ROS) level in IB2 was only half of that of the control when facing stress, indicating that IB2 can withstand toxic isobutanol much better than the control., Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production. | |
Record name | ISOBUTYL ALCOHOL | |
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Color/Form |
Colorless, oily liquid, Clear, colorless, refractive liquid | |
CAS No. |
78-83-1, 68989-27-5 | |
Record name | ISOBUTANOL | |
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Record name | Isobutanol | |
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Record name | Isobutyl alcohol | |
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Record name | Isobutanol | |
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Record name | 1-Propanol, 2-methyl- | |
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Record name | 2-Methyl-1-propanol | |
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Record name | 2-methylpropan-1-ol | |
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Record name | ISOBUTYL ALCOHOL | |
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Record name | ISOBUTYL ALCOHOL | |
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Record name | Isobutanol | |
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Record name | ISOBUTANOL | |
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Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
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Record name | Isobutyl alcohol | |
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Melting Point |
-162 °F (NTP, 1992), -108 °C, -162 °F | |
Record name | ISOBUTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/3661 | |
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Record name | ISOBUTYL ALCOHOL | |
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Record name | Isobutanol | |
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Record name | ISOBUTANOL | |
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Record name | ISOBUTYL ALCOHOL (ISOBUTANOL) | |
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Record name | Isobutyl alcohol | |
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URL | https://www.cdc.gov/niosh/npg/npgd0352.html | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes isobutanol a promising biofuel compared to ethanol?
A1: Isobutanol possesses a higher octane number and lower hygroscopicity than ethanol. This makes it more compatible with existing gasoline engines and infrastructure. [, ]
Q2: Can isobutanol be produced biologically?
A2: Yes, microorganisms like Saccharomyces cerevisiae naturally produce small amounts of isobutanol through the valine degradation pathway. [, , , ] Additionally, Escherichia coli has been engineered to produce isobutanol using heterologous pathways. [, , , , , ] Synechocystis sp. strain PCC 6803 has also been successfully engineered for isobutanol production under both autotrophic and mixotrophic conditions. []
Q3: What are the challenges in scaling up microbial isobutanol production?
A3: Isobutanol is toxic to many microorganisms, inhibiting their growth and limiting isobutanol titers. [, , ] There are also challenges in optimizing metabolic pathways and balancing redox cofactors like NAD(P)H for efficient isobutanol biosynthesis. [, , ]
Q4: What strategies are being employed to enhance microbial isobutanol production?
A4: Scientists are using various approaches like:
- Adaptive laboratory evolution: Selecting for isobutanol-tolerant microbial strains. []
- Metabolic engineering: Modifying metabolic pathways to increase isobutanol yields, including expressing heterologous genes, optimizing gene expression, and disrupting competing pathways. [, , , , , , , , ]
- Exploring alternative carbon sources: Investigating the use of acetate for isobutanol production. []
- Optimizing fermentation conditions: Adjusting factors like temperature, pH, and media composition. [, ]
Q5: Can cyanobacteria produce isobutanol using sunlight?
A5: Yes, engineered strains of Synechocystis sp. PCC 6803 can synthesize isobutanol under both autotrophic (using only CO2 and light) and mixotrophic (using both CO2 and organic carbon sources) conditions. [, ]
Q6: What role does the enzyme ketoacid decarboxylase (KivD) play in isobutanol production?
A6: KivD is a key enzyme in the isobutanol biosynthetic pathway, catalyzing the decarboxylation of α-ketoisovalerate to isobutyraldehyde. Studies have focused on identifying and engineering efficient KivD enzymes from different organisms like Lactococcus lactis and Carnobacterium maltaromaticum to enhance isobutanol production. [, , ]
Q7: How does the addition of amino acids affect isobutanol production in Saccharomyces cerevisiae?
A7: Supplementing the fermentation medium with amino acids like valine, leucine, or the amino acid precursor 2-ketoisovalerate can enhance the production of isobutanol and 3-methyl-1-butanol. This suggests that manipulating precursor availability can influence higher alcohol yields. []
Q8: What is the molecular formula and weight of isobutanol?
A8: Isobutanol (2-methyl-1-propanol) has the molecular formula C4H10O and a molecular weight of 74.12 g/mol.
Q9: What are the spectroscopic properties of isobutanol?
A9: Isobutanol can be characterized using techniques like gas chromatography (GC) [, , ] and gas chromatography-mass spectrometry (GC-MS) []. These techniques help identify and quantify isobutanol in mixtures.
Q10: Can isobutanol be synthesized chemically?
A10: Yes, isobutanol can be synthesized chemically from syngas (CO + H2) using specific catalysts. [, , , , , ]
Q11: What types of catalysts are effective for isobutanol synthesis from syngas?
A11: Various catalysts have been investigated, including:
- Pd-modified K/MnOx-ZrO2: Showed improved activity and isobutanol selectivity compared to K/MnOx-ZrO2 alone. []
- Zr-Mn-K: Exhibited enhanced activity when promoted with Pd, highlighting the importance of promoter selection for catalyst optimization. []
- Cu/ZnO/Al2O3: Demonstrated the ability to synthesize isobutanol directly from syngas at low temperatures. Supporting this catalyst on carbon fibers further enhanced CO conversion and isobutanol selectivity. []
- Nanosized Cu/ZnO/Al2O3 derived from hydrotalcite-like materials supported on carbon fibers: Showed enhanced catalytic performance compared to catalysts without carbon fibers, highlighting the importance of support material. []
- Ce-promoted ZnCr-based catalysts: Ce promotion led to improved isobutanol selectivity and total alcohol yield compared to unpromoted catalysts. []
Q12: How does the preparation method of ZrO2-based catalysts influence their performance in isobutanol synthesis?
A12: The choice of precipitant during catalyst preparation significantly affects the distribution of alcohols produced. Catalysts prepared using ammonia as the precipitant exhibited higher isobutanol selectivity than those prepared with ethylenediamine. This difference is attributed to the presence of more active hydroxyl groups and the formation of bicarbonate species, which are key intermediates in isobutanol formation, on the catalyst surface. []
Q13: What role does the pore structure of an alumina catalyst play in isobutanol dehydration to isobutene?
A13: Increasing the pore volume of an alumina catalyst, particularly the number of large pores, by reaming with polyethylene glycol, leads to an increase in isobutanol conversion rate while maintaining isobutene selectivity. This highlights the importance of optimizing the catalyst's pore structure for enhanced catalytic activity. []
Q14: What are the known toxic effects of isobutanol?
A14: While generally considered less toxic than other alcohols, isobutanol can negatively impact microbial growth at higher concentrations. [, ] Studies in rats revealed transient effects on response to stimuli during exposure, but no persistent neurotoxic effects were observed. []
Q15: What are some other applications of isobutanol besides biofuel?
A16: Isobutanol serves as a key ingredient in various industrial applications, including:* Solvent: In coatings, resins, and paints. [, ]* De-icing fluid: Due to its low freezing point. []* Additive: In polishes and other consumer products. [, ]* Chemical intermediate: For producing isobutyl acetate and other chemicals. [, ]
Q16: How is isobutanol separated from other compounds during production?
A17: Various methods can be employed for separating isobutanol, including:* Batch extraction rectification: Using a combination of ethylene glycol and the ionic liquid 1-ethyl-3-methylimidazolyl acetate as extractants for efficient separation of isobutanol from isobutanol-ethyl isobutyrate azeotropes. []* Solvent extraction: Employing oleyl alcohol as a solvent trap for in situ removal of isobutanol during cultivation, improving yields by reducing product toxicity and photochemical degradation. []
Q17: Are there computational approaches to study and optimize isobutanol production?
A17: Yes, computational tools like elementary mode analysis and kinetic modeling contribute significantly to:
- Metabolic pathway design: Analyzing and optimizing metabolic pathways for improved isobutanol production. []
- Kinetic parameter determination: Quantifying reaction rates, inhibition constants, and other kinetic parameters to understand and optimize fermentation processes. []
- Promoter strength prediction: Developing databases of promoter strengths in microorganisms like Zymomonas mobilis to guide the selection of appropriate promoters for optimizing gene expression in engineered pathways. []
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